N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
Overview
Description
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanamide backbone. The methoxy and methyl groups are attached to the nitrogen atom of the amide, giving the compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of N-methoxy-N-methylamine with 3-(pyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of N-methyl-3-(pyrrolidin-1-yl)propanamide and formaldehyde.
Reduction: The compound can be reduced to form N-methyl-3-(pyrrolidin-1-yl)propanamide by removing the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: N-methyl-3-(pyrrolidin-1-yl)propanamide and formaldehyde.
Reduction: N-methyl-3-(pyrrolidin-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrrolidine ring enhances the compound’s stability and facilitates its interaction with biological macromolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter release and receptor activity.
Comparison with Similar Compounds
N-methyl-3-(pyrrolidin-1-yl)propanamide: Lacks the methoxy group, resulting in different chemical and biological properties.
N-methoxy-3-(pyrrolidin-1-yl)propanamide: Lacks the methyl group, affecting its reactivity and stability.
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in its chemical behavior and biological activity.
Uniqueness: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of both methoxy and methyl groups attached to the nitrogen atom of the amide. This dual substitution enhances its chemical stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISSVHYNIXQYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCN1CCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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